molecular formula C19H15NO4 B10808384 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate

2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate

Cat. No.: B10808384
M. Wt: 321.3 g/mol
InChI Key: XEDBYYXKMTYTDP-ZHACJKMWSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is an organic compound characterized by a complex structure that includes an isoindoline-1,3-dione moiety and a phenylprop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions using phthalic anhydride and amines, followed by esterification. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoate moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially yielding alcohol derivatives.

    Substitution: The aromatic ring in the phenylprop-2-enoate part of the molecule can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

Its unique structure allows it to interact with biological targets, potentially leading to the development of novel therapeutic agents for treating diseases such as cancer and inflammation .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism by which 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity. The phenylprop-2-enoate ester can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in reactivity and applications.

    Phenylprop-2-enoate esters: Compounds with similar ester functionalities but different aromatic or aliphatic groups.

Uniqueness

2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is unique due to the combination of the isoindoline-1,3-dione and phenylprop-2-enoate moieties. This dual functionality provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H15NO4/c21-17(11-10-14-6-2-1-3-7-14)24-13-12-20-18(22)15-8-4-5-9-16(15)19(20)23/h1-11H,12-13H2/b11-10+

InChI Key

XEDBYYXKMTYTDP-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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